molecular formula C13H23ClF2N2O2 B2853823 Tert-butyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride CAS No. 2177257-96-2

Tert-butyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride

Cat. No.: B2853823
CAS No.: 2177257-96-2
M. Wt: 312.79
InChI Key: KHPAJMUBUAEYQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride is a chemical compound with the CAS Number: 2177257-96-2 . It has a molecular weight of 312.79 and its IUPAC name is tert-butyl 6,6-difluoro-2,8-diazaspiro [4.5]decane-8-carboxylate hydrochloride . The compound appears as a white to yellow solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H22F2N2O2.ClH/c1-11(2,3)19-10(18)17-7-5-12(4-6-16-8-12)13(14,15)9-17;/h16H,4-9H2,1-3H3;1H . This code provides a standard way to encode the compound’s structure and formula.

Scientific Research Applications

Supramolecular Arrangements and Crystal Structure

The study by Graus et al. (2010) explores the supramolecular arrangements based on cyclohexane-5-spirohydantoin derivatives, including compounds similar to Tert-butyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride. This research highlights the relationship between molecular and crystal structures of these compounds, emphasizing the impact of substituents on the cyclohexane ring on supramolecular arrangements. The study provides insights into the crystallographic analysis of such compounds, revealing that the crystals do not contain solvent molecules and retain the R22(8)(CONH)2 hydrogen bond ring, forming two types of structures based on the interactions between hydantoin rings (Graus et al., 2010).

Conformational Analysis of Spirolactams

Fernandez et al. (2002) describe the synthesis of 1-(tert-butoxycarbonyl)-7-[1-(tert-butoxycarbonyl)-3-methylbutyl]-6-oxo-1,7-diazaspiro[4.5]decanes, which are structurally related to this compound. These compounds are used as constrained surrogates of the Pro-Leu and Gly-Leu dipeptides in peptide synthesis. Their conformational analysis through NMR experiments and molecular modeling shows that these compounds act as gamma-turn/distorted type II beta-turn mimetics, providing valuable information on their potential applications in designing peptide-based therapeutics (Fernandez et al., 2002).

Stereochemical Analysis through NMR Spectroscopy

The study by Guerrero-Alvarez et al. (2004) on the relative configuration of various 1,4-diazaspiro[4.5]decanes provides critical insights into the stereochemistry of spirocyclic compounds, including those similar to this compound. Their research uses 1H, 13C, 15N, and 17O NMR spectroscopy to analyze the relative stereochemistry, demonstrating the impact of substituents on the conformational preferences of these compounds. This study contributes to a deeper understanding of the structural characteristics of spirocyclic compounds and their potential applications in medicinal chemistry (Guerrero-Alvarez et al., 2004).

Properties

IUPAC Name

tert-butyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22F2N2O2.ClH/c1-11(2,3)19-10(18)17-7-5-12(4-6-16-8-12)13(14,15)9-17;/h16H,4-9H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUGQXUGTYHYOKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCNC2)C(C1)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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